molecular formula C15H15N3O4 B1393584 1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid CAS No. 1086386-77-7

1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Cat. No. B1393584
M. Wt: 301.3 g/mol
InChI Key: ZSXWKGKZYAJEAX-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name 1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, is a solid substance . It has a molecular weight of 301.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15N3O4/c1-22-8-4-7-17-11(15(20)21)9-10-13(17)16-12-5-2-3-6-18(12)14(10)19/h2-3,5-6,9H,4,7-8H2,1H3,(H,20,21) .


Physical And Chemical Properties Analysis

This compound has a boiling point of 570.3±60.0 C at 760 mmHg and a melting point of 247 C . It is stored at a temperature of 4C .

Scientific Research Applications

Synthesis of Novel Heterocyclic Systems

Muzychka et al. (2019) developed a method for synthesizing methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate, starting with 4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid. This process is significant for creating new tricyclic systems based on pyrrolo[2,3-d]pyrimidine, highlighting the compound's potential in developing novel heterocycles (Muzychka et al., 2019).

Role in Synthesizing Analogues of Cadeguomycin

Okamoto et al. (1986) synthesized 2-Amino-3,4-dihydro-4-oxo-7-(β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, an analogue of cadeguomycin, using a glycosylation process involving a compound structurally related to 1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (Okamoto et al., 1986).

Creation of Pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and Related Systems

Bakhite et al. (2005) prepared compounds like 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides from similar structures, demonstrating the utility of the base compound in synthesizing pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused polyheterocyclic systems (Bakhite et al., 2005).

Synthesis and Antifungal Activity

Hanafy (2011) synthesized new pyrido[2,3-d]pyrimidine derivatives from related compounds, demonstrating significant antifungal activities for some synthesized compounds. This indicates the potential of 1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid in the development of antifungal agents (Hanafy, 2011).

Safety And Hazards

This compound has been classified as harmful, with hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

properties

IUPAC Name

6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-22-8-4-7-17-11(15(20)21)9-10-13(17)16-12-5-2-3-6-18(12)14(10)19/h2-3,5-6,9H,4,7-8H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXWKGKZYAJEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675454
Record name 1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

CAS RN

1086386-77-7
Record name Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 1,4-dihydro-1-(3-methoxypropyl)-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086386-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Reactant of Route 2
1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Reactant of Route 5
1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Reactant of Route 6
1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

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